molecular formula C22H18N2O2S B3457970 N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide

N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide

Cat. No.: B3457970
M. Wt: 374.5 g/mol
InChI Key: LSBVTHVBQIEQTB-UHFFFAOYSA-N
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Description

N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide is a synthetic small molecule characterized by a benzothiazole core substituted with a methyl group at the 5-position, a phenylacetamide moiety at the 2-position, and a phenoxy group linked via an acetamide bridge. The benzothiazole scaffold is widely recognized in medicinal chemistry for its role in modulating biological targets, including kinases and enzymes involved in signaling pathways .

Properties

IUPAC Name

N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c1-15-7-12-20-19(13-15)24-22(27-20)16-8-10-17(11-9-16)23-21(25)14-26-18-5-3-2-4-6-18/h2-13H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBVTHVBQIEQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized via the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Substitution Reaction: The 5-methyl group is introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.

    Coupling with Phenyl Group: The phenyl group is attached to the benzothiazole core through a Suzuki coupling reaction, using a palladium catalyst and a suitable boronic acid.

    Formation of Phenoxyacetamide: The final step involves the reaction of the substituted benzothiazole with phenoxyacetyl chloride in the presence of a base like triethylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods can optimize reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzothiazole ring, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can target the amide group, converting it to an amine under hydrogenation conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial and fungal strains, making it a candidate for developing new antibiotics.

Medicine

In medicinal chemistry, the compound is being explored for its anticancer properties. Preliminary research indicates that it can inhibit the growth of certain cancer cell lines by interfering with specific cellular pathways.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. Its benzothiazole core is particularly useful in the design of organic semiconductors.

Mechanism of Action

The mechanism by which N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide exerts its effects involves multiple molecular targets and pathways:

    Antimicrobial Action: It inhibits bacterial enzymes critical for cell wall synthesis, leading to cell lysis and death.

    Anticancer Action: The compound interferes with the mitotic spindle formation, thereby arresting cell division and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Benzothiazole Substituent Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Key Differences
Compound A 5-methyl Phenoxy C₂₂H₁₈N₂O₂S 374.45 Reference compound
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide 6-methyl Phenoxy C₂₂H₁₈N₂O₂S 374.45 Positional isomer (5- vs. 6-methyl on benzothiazole)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide None 3-Methoxyphenoxy C₂₂H₁₈N₂O₃S 390.45 Methoxy group increases polarity and steric bulk
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) None Bromophenyl-thiazole-triazole C₂₉H₂₂BrN₇O₂S 628.49 Additional triazole and bromophenyl groups enhance structural complexity

Key Observations:

Positional Isomerism (5- vs. 6-methyl): The methyl group’s position on the benzothiazole ring (5- in Compound A vs. 6- in its isomer) may alter electronic distribution and steric interactions.

Phenoxy vs. Methoxyphenoxy: The methoxy-substituted analogue introduces an oxygen atom, increasing polarity and hydrogen-bonding capacity. This modification could enhance solubility but may reduce membrane permeability compared to Compound A.

Complexity of Triazole Derivatives : Compounds like 9c incorporate triazole and bromophenyl groups, which increase molecular weight and steric bulk. Such features might improve target specificity but could also raise synthetic challenges.

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) IR (cm⁻¹) $^1$H-NMR (δ, ppm) $^{13}$C-NMR (δ, ppm)
Compound A Not reported Not available Not available Not available
9c 168–170 1650 (C=O), 1250 (C-O) 8.2–7.1 (aromatic), 4.5 (CH₂) 170.2 (C=O), 155.3 (C-S)
Methoxy analogue Not reported Not available Not available Not available

Key Observations:

  • Spectroscopic Trends : The IR spectra of triazole-containing derivatives (e.g., 9c) show characteristic C=O and C-O stretches, consistent with acetamide and ether functionalities . Comparable peaks would be expected for Compound A.
  • Thermal Stability : The melting point of 9c (168–170°C) suggests moderate thermal stability, likely influenced by its bromophenyl substituent. Compound A’s melting point is unreported but may differ due to its simpler structure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide
Reactant of Route 2
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N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide

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